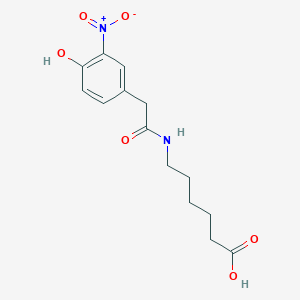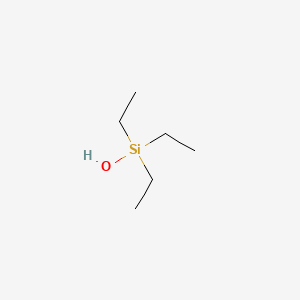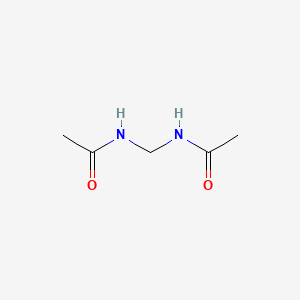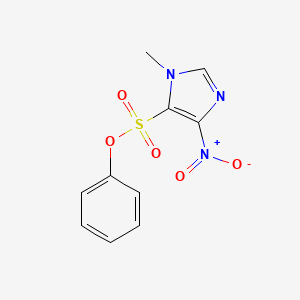
4-Hydroxy-3-nitrophenylacetyl-epsilon-aminocaproic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-[(4-hydroxy-3-nitrophenyl)acetamido]caproic acid is an N-acylamino acid consisting of 6-aminohexanoic acid bearing an N-(4-hydroxy-3-nitrophenyl)acetyl substituent. It is a N-acyl-amino acid and a member of 2-nitrophenols. It derives from a 6-aminohexanoic acid. It is a conjugate acid of a 6-[(4-hydroxy-3-nitrophenyl)acetamido]caproate.
Wissenschaftliche Forschungsanwendungen
Meta-analysis of Cardiac Surgery Antifibrinolytics
4-Hydroxy-3-nitrophenylacetyl-epsilon-aminocaproic acid (also known as epsilon-aminocaproic acid or EACA) is primarily recognized in the context of cardiac surgery. A meta-analysis indicated that EACA effectively reduces total blood loss and transfusion requirements, comparable to aprotinin, making it a cost-effective alternative for reducing hemorrhage during cardiac surgery (Munoz et al., 1999).
Pediatric Surgery and Craniofacial Applications
In pediatric surgery, particularly in craniofacial procedures, EACA has shown promise. A systematic review found that EACA, among other antifibrinolytics, effectively reduced perioperative blood loss and transfusion volume without increasing the risk of adverse events (Basta, Stricker, & Taylor, 2012).
EACA in Orthopedic Procedures
A comparative meta-analysis between EACA and tranexamic acid in hip and knee arthroplasty showed that EACA is associated with more blood loss than tranexamic acid. However, there were no significant differences in transfusion rates or other postoperative outcomes, indicating its potential utility in these procedures (Liu, Li, Shen, & Zhang, 2020).
Hemostatic Applications in Dental Procedures
In dental extractions for anticoagulated patients, EACA has been effectively used as a hemostatic mouthwash, controlling localized bleeding without the need for stopping anticoagulant therapy (Patatanian & Fugate, 2006).
Safety and Efficacy in Cardiac and Other Surgeries
EACA has been consistently reported to reduce blood loss and transfusion requirements in cardiac and other major surgeries. Its safety profile and efficacy in reducing transfusion rates and blood loss are well-documented in various systematic reviews and meta-analyses (Wang, Zheng, & Jiang, 2015).
Eigenschaften
CAS-Nummer |
10463-23-7 |
|---|---|
Molekularformel |
C14H18N2O6 |
Molekulargewicht |
310.3 g/mol |
IUPAC-Name |
6-[[2-(4-hydroxy-3-nitrophenyl)acetyl]amino]hexanoic acid |
InChI |
InChI=1S/C14H18N2O6/c17-12-6-5-10(8-11(12)16(21)22)9-13(18)15-7-3-1-2-4-14(19)20/h5-6,8,17H,1-4,7,9H2,(H,15,18)(H,19,20) |
InChI-Schlüssel |
XAYGJFACOIKJCT-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1CC(=O)NCCCCCC(=O)O)[N+](=O)[O-])O |
Kanonische SMILES |
C1=CC(=C(C=C1CC(=O)NCCCCCC(=O)O)[N+](=O)[O-])O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![[(2R,3S,4S,5R,6R)-2-[(2S,3S,4S,5S,6S)-2-[3-[[5-[[1-[[2-[4-[4-[[4-amino-6-[3-(4-aminobutylamino)propylamino]-6-oxohexyl]carbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]-1-[(2S,3R,4R,5S,6S)-5-amino-3,4-dihydroxy-6-methyloxan-2-yl]oxy-2-hydroxyethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxopentan-2-yl]amino]-2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate](/img/structure/B1199364.png)





![4-bromo-N-[(6-ethoxy-2-oxo-1H-quinolin-3-yl)methyl]-N-(2-hydroxyethyl)benzamide](/img/structure/B1199375.png)